

Application Notes and Protocols for CAY10465 in Murine Colitis Models

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Compound of Interest

Compound Name: CAY 10465

Cat. No.: B15603190

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Introduction

CAY10465, also known as 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), is a potent and selective endogenous agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a critical role in modulating immune responses and maintaining intestinal homeostasis.[2] Emerging evidence highlights the therapeutic potential of AhR activation in inflammatory bowel disease (IBD).[2] In preclinical murine models of colitis, activation of AhR has been shown to ameliorate intestinal inflammation, suggesting that AhR agonists like CAY10465 could be promising therapeutic agents for IBD.[2]

These application notes provide a detailed experimental protocol for the use of CAY10465 in a dextran sulfate sodium (DSS)-induced colitis mouse model, summarize key quantitative data on its efficacy, and illustrate its proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of CAY10465 (ITE) treatment in a DSS-induced murine colitis model as reported in the literature.

Table 1: Effect of CAY10465 on Macroscopic and Cellular Indicators of Colitis

Parameter	DSS Control Group	CAY10465 (10 mg/kg) Treated Group	Outcome	Citation
Body Weight	Significant decrease	Reversal of weight loss	Protective	[3]
Colon Length	Significantly shorter	Maintained normal length	Protective	[3]
Regulatory T cells (Tregs) in Spleen, MLNs, and cLPL	Baseline levels	Increased expression	Immunomodulatory	[3]
Dendritic Cells (CD11c+) in Spleen, MLNs, and cLPL	Not specified	Increased	Immunomodulatory	[3]
Macrophages (F4/80+) in Spleen and cLPL	Significant increase	Significantly decreased number and percentage	Anti-inflammatory	[3]
CD4+ T cells in Spleen, MLNs, and cLPL	Not specified	Reversed frequency	Immunomodulatory	[3]

MLNs: Mesenteric Lymph Nodes; cLPL: colonic Lamina Propria Lymphocytes

Table 2: Effect of CAY10465 on Inflammatory Cytokine Levels

Cytokine	DSS Control Group	CAY10465 (10 mg/kg) Treated Group	Outcome	Citation
IFN- γ	Increased	Suppressed	Anti-inflammatory	[3] [4]
TNF- α	Increased	Suppressed	Anti-inflammatory	[3] [4]
IL-17	Increased	Suppressed	Anti-inflammatory	[3] [4]
IL-6	Increased	Suppressed	Anti-inflammatory	[3] [4]
IL-1	Increased	Suppressed	Anti-inflammatory	[3] [4]
IL-10	Not specified	Induced	Anti-inflammatory	[3] [4]

Experimental Protocols

This section details the methodologies for inducing colitis in mice and the subsequent treatment with CAY10465.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible model that mimics some aspects of human ulcerative colitis.

Materials:

- Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
- 8-week-old C57BL/6 mice
- Sterile drinking water

Protocol:

- Acclimatize mice for at least one week before the start of the experiment.
- Induce acute colitis by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.^[5] For a chronic or relapsing model, administer cycles of DSS (e.g., 7 days of DSS) followed by a recovery period with regular drinking water (e.g., 7-14 days).^{[6][7]}
- Monitor mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (hematochezia).^[7]
- A Disease Activity Index (DAI) can be calculated based on these parameters to quantify the severity of colitis.
- At the end of the experimental period, euthanize the mice and collect colon tissue for macroscopic evaluation (length) and histological analysis. Spleen and mesenteric lymph nodes can also be collected for immunological analysis.

Preparation and Administration of CAY10465

Materials:

- CAY10465 (ITE) powder
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS) or Corn Oil
- Sterile syringes and needles

Preparation of Dosing Solution:

- CAY10465 is soluble in DMSO.^[1] Prepare a stock solution of CAY10465 in DMSO. For example, dissolve 10 mg of CAY10465 in 1 ml of DMSO to get a 10 mg/ml stock solution.
- For intraperitoneal (IP) injection, the DMSO stock solution must be diluted to a final concentration that is well-tolerated by the mice (typically $\leq 5\%$ DMSO in the final injection volume).

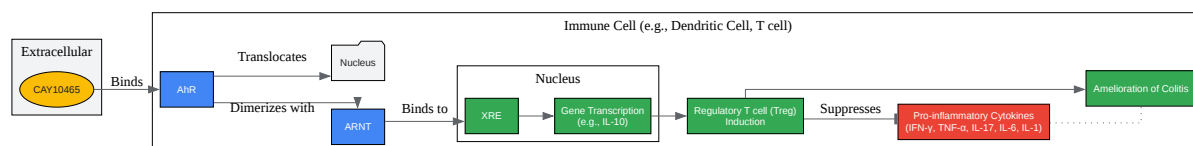
- Dilute the CAY10465 stock solution in a suitable sterile vehicle such as PBS or corn oil to achieve the final desired concentration for injection. For a 10 mg/kg dose in a 20g mouse, you would need to administer 0.2 mg of CAY10465. If the final injection volume is 100 μ l, the concentration of the dosing solution should be 2 mg/ml.

Administration Protocol:

- The recommended dose of CAY10465 is 10 mg/kg body weight.[3]
- Administer CAY10465 via intraperitoneal (IP) injection in a volume of 100 μ l.[3]
- Treatment should commence at the start of DSS induction.[3]
- Administer the injections twice a week (e.g., on Monday and Thursday) for the duration of the experiment.[3]
- A vehicle control group should be included, receiving injections of the vehicle solution without CAY10465.

Mandatory Visualizations

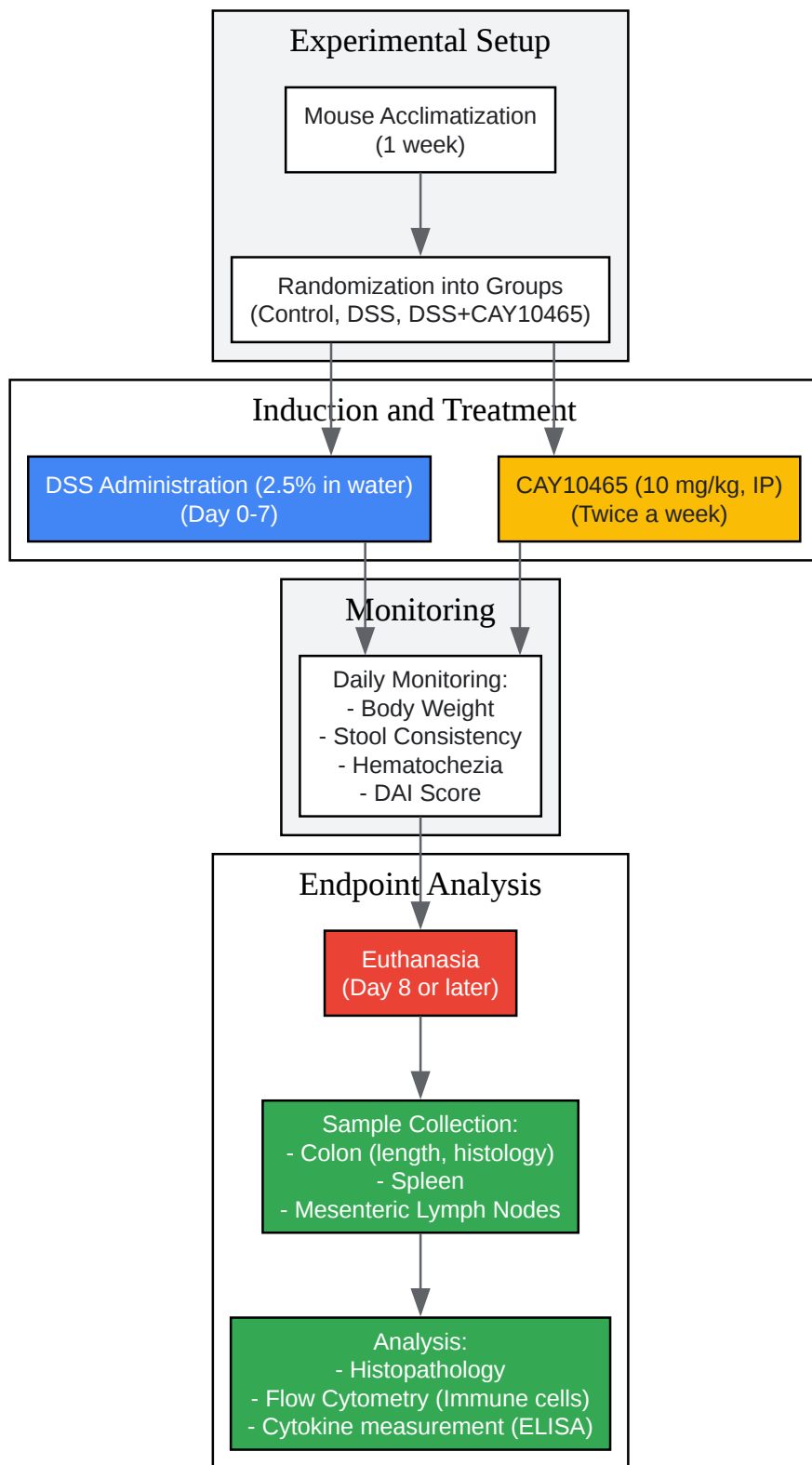
Signaling Pathway of CAY10465 in Colitis



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Caption: CAY10465 activates the AhR signaling pathway.

Experimental Workflow for CAY10465 in DSS-Induced Colitis



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Caption: Workflow for evaluating CAY10465 in a DSS colitis model.

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